Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction conditions are mild and do not require a base, making it a convenient method for synthesizing this compound .
Industrial Production Methods
The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents such as TBHP and ethyl acetate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical molecules with potential therapeutic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex chemical structures.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the imidazo[1,2-a]pyridine core structure is known to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the ethyl acetate group.
N-(Pyridin-2-yl)amides: Structurally similar but with different functional groups and biological activities.
Uniqueness
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-16-11(15)5-9-6-13-10-4-3-8(12)7-14(9)10/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
QGTULHRVMSMPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=C(CN21)Br |
Origin of Product |
United States |
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